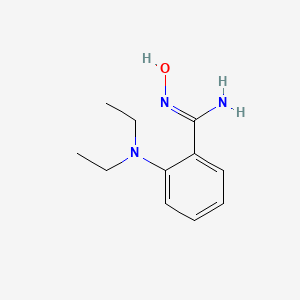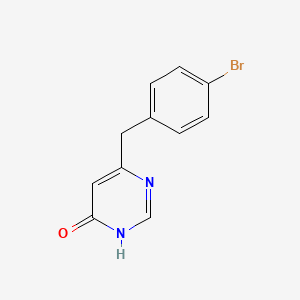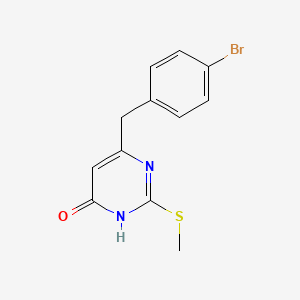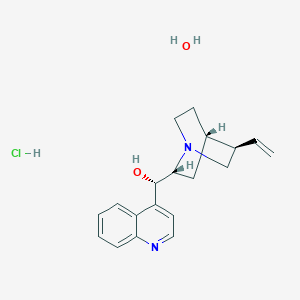
奎宁单盐酸盐水合物
描述
Cinchonine monohydrochloride hydrate is a useful research compound. Its molecular formula is C19H25ClN2O2 and its molecular weight is 348.9 g/mol. The purity is usually 95%.
The exact mass of the compound Cinchonine monohydrochloride hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cinchonine monohydrochloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinchonine monohydrochloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
用于对映选择性色谱的手性固定相
奎宁单盐酸盐水合物用于开发用于对映选择性色谱的手性固定相 (CSP) . 这种应用对于分离药物化合物中的对映异构体至关重要,因为不同的异构体可能具有截然不同的生物活性。
模块化手性构建单元的合成
研究人员使用奎宁单盐酸盐水合物作为起始原料来合成其他模块化手性构建单元 . 这些构建单元对于构建具有精确立体化学的复杂分子至关重要,这对药物开发至关重要。
新型生物活性的开发
该化合物的独特结构使科学家能够探索新型生物活性 . 这包括研究其作为治疗剂的潜力或其与生物靶标的相互作用,这可能会导致针对各种疾病的新疗法。
不对称合成催化剂
奎宁单盐酸盐水合物用作不对称合成的催化剂 . 该过程是创建具有特定手性的化合物的重要方法,这种性质通常是药物有效性的必要条件。
化学分析中的分析试剂
由于其特定的化学性质,奎宁单盐酸盐水合物被用作分析试剂 . 它有助于定性和定量测定混合物中其他物质。
药理学研究中的参考标准
它也被用作药理学研究中的参考标准 . 这确保了在研究新药的药效学和药代动力学时实验结果的可靠性和准确性。
有机合成中间体
奎宁单盐酸盐水合物在有机合成中充当中间体 . 它被纳入合成途径,可以创造出具有多种应用潜力的各种有机化合物。
用于药物设计的药物化学
最后,它在药物化学中用于药物设计中发挥着重要作用 . 它的分子框架被用来设计和开发具有针对性作用和更高疗效的新药。
作用机制
Target of Action
Cinchonine monohydrochloride hydrate is a derivative of cinchonine, which is one of the major members of the Cinchona alkaloids . These alkaloids have a significant impact on human civilization due to their diverse biological and pharmacological activities .
Mode of Action
It is generally assumed that cinchona alkaloids, including cinchonine, prevent the polymerization of the toxic hematin (aquafe(iii)protoporphyrin ix) formed by the degradation of hemoglobin in erythrocytes to hemozoin (β-hematin) .
Biochemical Pathways
Cinchonine monohydrochloride hydrate affects the biochemical pathways involved in the degradation of hemoglobin in erythrocytes . By preventing the polymerization of toxic hematin to hemozoin, it disrupts the life cycle of certain parasites, such as the malaria-causing Plasmodium falciparum .
Pharmacokinetics
The compound’s solubility and stability are known to be improved compared to cinchonine .
Result of Action
The molecular and cellular effects of cinchonine monohydrochloride hydrate’s action are primarily related to its antimalarial properties . By preventing the polymerization of toxic hematin, it disrupts the life cycle of the malaria parasite, thereby exerting its antimalarial effect .
Action Environment
The action, efficacy, and stability of cinchonine monohydrochloride hydrate can be influenced by various environmental factors. For instance, the compound’s stability and solubility are improved under certain conditions . .
生化分析
Biochemical Properties
Cinchonine monohydrochloride hydrate plays a significant role in biochemical reactions, particularly in the context of reversing multidrug resistance. It interacts with P-glycoprotein, a membrane protein that pumps drugs out of cells, thereby reducing their efficacy. By inhibiting P-glycoprotein, cinchonine monohydrochloride hydrate increases the intracellular concentration of chemotherapeutic agents, enhancing their effectiveness
Cellular Effects
Cinchonine monohydrochloride hydrate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit potassium channels in certain cell types, leading to changes in cellular function . In cancer cells, cinchonine monohydrochloride hydrate has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of cinchonine monohydrochloride hydrate involves its interaction with P-glycoprotein, leading to the inhibition of drug efflux and increased intracellular drug concentration Additionally, it binds to various biomolecules, potentially altering their function and activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinchonine monohydrochloride hydrate can change over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term studies have shown that cinchonine monohydrochloride hydrate can have sustained effects on cellular function, including prolonged inhibition of P-glycoprotein activity
Dosage Effects in Animal Models
The effects of cinchonine monohydrochloride hydrate vary with different dosages in animal models. At lower doses, it can effectively reverse multidrug resistance without causing significant toxicity. At higher doses, it may cause adverse effects such as prolonged cardiac repolarization . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Cinchonine monohydrochloride hydrate is involved in various metabolic pathways. It undergoes hydroxylation and subsequent methylation, similar to other quinoline alkaloids . These metabolic transformations are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination from the body .
Transport and Distribution
Within cells and tissues, cinchonine monohydrochloride hydrate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
Cinchonine monohydrochloride hydrate exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH.H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;1H2/t13-,14-,18+,19-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPKGJFSLFTZSO-OPMVAYRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662771 | |
| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206986-88-1, 312695-48-0, 5949-11-1 | |
| Record name | Cinchonan-9-ol, monohydrochloride, hydrate, (9S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206986-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchonan-9(S)-ol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinchonine monohydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493752.png)
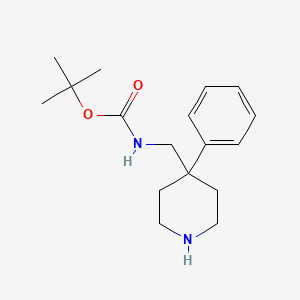

![2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1493756.png)


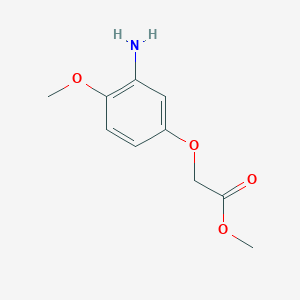

![1-(4-Isopropylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493769.png)
